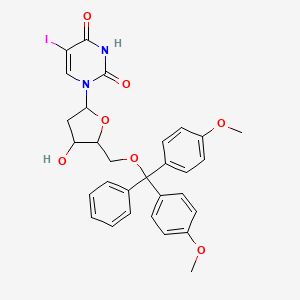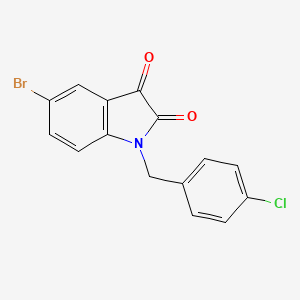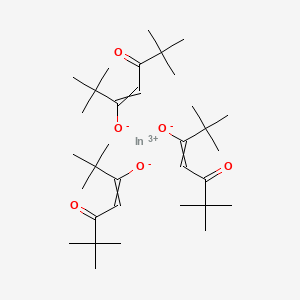![molecular formula C22H19F3N2O3S B12503824 N-(2,4-difluorophenyl)-2-{N-[(2-fluorophenyl)methyl]-4-methylbenzenesulfonamido}acetamide](/img/structure/B12503824.png)
N-(2,4-difluorophenyl)-2-{N-[(2-fluorophenyl)methyl]-4-methylbenzenesulfonamido}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-2-{N-[(2-fluorophenyl)methyl]-4-methylbenzenesulfonamido}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple fluorine atoms, which can significantly influence its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-{N-[(2-fluorophenyl)methyl]-4-methylbenzenesulfonamido}acetamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,4-difluorophenyl)-2-{N-[(2-fluorophenyl)methyl]-4-methylbenzenesulfonamido}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Applications De Recherche Scientifique
N-(2,4-difluorophenyl)-2-{N-[(2-fluorophenyl)methyl]-4-methylbenzenesulfonamido}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings
Mécanisme D'action
The mechanism of action of N-(2,4-difluorophenyl)-2-{N-[(2-fluorophenyl)methyl]-4-methylbenzenesulfonamido}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,4-difluorophenyl)maleimide: Shares structural similarities but differs in its functional groups and reactivity.
2,4-difluorophenyl isocyanate: Another fluorinated compound with distinct chemical properties and applications.
Uniqueness
N-(2,4-difluorophenyl)-2-{N-[(2-fluorophenyl)methyl]-4-methylbenzenesulfonamido}acetamide is unique due to its specific arrangement of fluorine atoms and sulfonamide group, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C22H19F3N2O3S |
|---|---|
Poids moléculaire |
448.5 g/mol |
Nom IUPAC |
N-(2,4-difluorophenyl)-2-[(2-fluorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide |
InChI |
InChI=1S/C22H19F3N2O3S/c1-15-6-9-18(10-7-15)31(29,30)27(13-16-4-2-3-5-19(16)24)14-22(28)26-21-11-8-17(23)12-20(21)25/h2-12H,13-14H2,1H3,(H,26,28) |
Clé InChI |
ZCNAPTBRHZFDMF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2F)CC(=O)NC3=C(C=C(C=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B12503764.png)
![N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide](/img/structure/B12503767.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B12503781.png)
![N-(3-chloro-4-methoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12503791.png)
![(4S)-2-[[2-(Diphenylphosphino)phenyl]methyl]-4,5-dihydro-4-(phenylmethyl)oxazole](/img/structure/B12503796.png)
![2-[4-(2-Cyanoeth-1-ene-1-sulfonyl)phenyl]-2-methylpropanoic acid](/img/structure/B12503797.png)
![1-{6-hydroxy-3,6-dimethyl-4-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydro-2H-indazol-5-yl}ethanone](/img/structure/B12503805.png)
![1-{2-[(5-Chloro-2-methoxyphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12503818.png)


![{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl 1H-indole-6-carboxylate](/img/structure/B12503827.png)
